3-Ethyl-2,2-dimethyloxirane
Overview
Description
3-Ethyl-2,2-dimethyloxirane is an organic compound with the molecular formula C6H12O. It is a type of epoxide, which is a cyclic ether with a three-membered ring. This compound is also known by its systematic name, 2,2-dimethyl-3-ethyloxirane. Epoxides are known for their high reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Scientific Research Applications
3-Ethyl-2,2-dimethyloxirane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of epoxy resins and polymers with specific properties.
Pharmaceuticals: Investigated for its potential use in the synthesis of biologically active compounds.
Safety and Hazards
2,3-Epoxy-2-methylpentane is moderately toxic by ingestion and intraperitoneal routes . When heated to decomposition, it emits acrid smoke and fumes .
Relevant Papers One relevant paper found discusses the reactions of perfluoro(2,3-epoxy-2-methylpentane) with o-phenylenediamine and ethylenediamine via cleavage of the C-C bond to produce certain compounds . This suggests that 2,3-Epoxy-2-methylpentane might also undergo similar reactions, which could be of interest in future research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-2,2-dimethyloxirane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 2-methyl-2-pentene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds via the formation of an oxirane ring, resulting in the desired epoxide.
Industrial Production Methods: Industrial production of 2,3-epoxy-2-methylpentane typically involves the use of phase transfer catalysts to enhance the reaction rate and yield. The process may also employ organic halogenated oxidants and water in a reaction kettle at controlled temperatures (0-20°C) to achieve efficient epoxidation .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2,2-dimethyloxirane undergoes various chemical reactions, including:
Ring-opening reactions: These can occur under acidic or basic conditions, leading to the formation of diols or other functionalized compounds.
Substitution reactions: The epoxide ring can be opened by nucleophiles, resulting in the substitution of the oxygen atom with other groups.
Common Reagents and Conditions:
Acidic conditions: Using aqueous acid to catalyze the ring-opening reaction.
Basic conditions: Employing bases such as sodium hydroxide for nucleophilic attack on the epoxide ring.
Major Products:
Diols: Formed through the ring-opening of the epoxide under acidic or basic conditions.
Amines: Produced by the reaction of the epoxide with amines, such as o-phenylenediamine and ethylenediamine.
Mechanism of Action
The mechanism of action of 2,3-epoxy-2-methylpentane involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
2,3-Epoxybutane: Another epoxide with a similar structure but different substituents.
2,3-Epoxypentane: A homologous compound with one additional carbon atom.
Uniqueness: 3-Ethyl-2,2-dimethyloxirane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other epoxides. Its branched structure and the presence of methyl groups influence its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
3-ethyl-2,2-dimethyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-5-6(2,3)7-5/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVWXRGXOYUQEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(O1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922887 | |
Record name | 3-Ethyl-2,2-dimethyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-22-9 | |
Record name | 3-Ethyl-2,2-dimethyloxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Epoxy-2-methylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-2,2-dimethyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key findings regarding the reaction of perfluoro(2,3-epoxy-2-methylpentane) with diamines?
A1: While the provided abstracts [, ] don't offer specific details about the reaction products or mechanisms, they highlight that the research investigates the interaction of perfluoro(2,3-epoxy-2-methylpentane) with two different diamines: o-phenylenediamine and ethylenediamine. This suggests the research likely focuses on how the structure of the diamine influences its reactivity with the perfluorinated epoxide and the resulting products. Further research is needed to understand the specific outcomes and implications of these reactions.
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